molecular formula C10H13ClN2 B3248179 4-Cyano-2-isopropylaniline hydrochloride CAS No. 184163-18-6

4-Cyano-2-isopropylaniline hydrochloride

Cat. No.: B3248179
CAS No.: 184163-18-6
M. Wt: 196.67 g/mol
InChI Key: MMWWWFCPGDCVTJ-UHFFFAOYSA-N
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Description

4-Cyano-2-isopropylaniline hydrochloride: is an organic compound with the molecular formula C10H13ClN2 and a molecular weight of 196.68 g/mol . It is a derivative of benzonitrile and is characterized by the presence of a cyano group at the fourth position and an isopropyl group at the second position on the aniline ring. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-2-isopropylaniline hydrochloride typically involves the following steps:

    Nitration: The starting material, 2-isopropylaniline, undergoes nitration to introduce a nitro group at the para position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.

    Cyanation: The amino group is converted to a cyano group through a Sandmeyer reaction, where the diazonium salt is treated with copper(I) cyanide.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-Cyano-2-isopropylaniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic reagents like bromine, nitric acid, and sulfuric acid are employed under controlled conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

4-Cyano-2-isopropylaniline hydrochloride has diverse applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in organic synthesis.

    Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as a precursor for the development of pharmaceutical agents and bioactive molecules.

    Industry: The compound is utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Cyano-2-isopropylaniline hydrochloride involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The isopropyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity. These interactions can modulate enzymatic activity, receptor binding, and other biochemical pathways.

Comparison with Similar Compounds

    4-Cyanoaniline: Lacks the isopropyl group, making it less sterically hindered.

    2-Isopropylaniline: Lacks the cyano group, affecting its reactivity and binding properties.

    4-Amino-3-isopropylbenzonitrile: Similar structure but different substitution pattern.

Uniqueness: 4-Cyano-2-isopropylaniline hydrochloride is unique due to the presence of both the cyano and isopropyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its versatility in various applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

4-amino-3-propan-2-ylbenzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2.ClH/c1-7(2)9-5-8(6-11)3-4-10(9)12;/h3-5,7H,12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWWWFCPGDCVTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)C#N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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